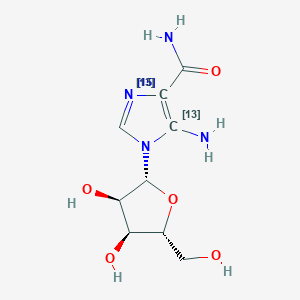![molecular formula C13H16F3N3O7 B13437553 N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-N-TFA-N-methylaminomethyl-uridine is a modified nucleoside derived from uridine It is characterized by the presence of a trifluoroacetyl (TFA) group and a methylaminomethyl group attached to the uridine base
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-TFA-N-methylaminomethyl-uridine involves multiple steps, starting from uridine. The key steps include the introduction of the trifluoroacetyl group and the methylaminomethyl group. The process typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Methylaminomethyl Group: The protected uridine is reacted with a methylaminomethylating agent under controlled conditions to introduce the methylaminomethyl group.
Introduction of Trifluoroacetyl Group: The intermediate compound is then reacted with a trifluoroacetylating agent to introduce the trifluoroacetyl group.
Deprotection: The protecting groups are removed to yield the final product, 5-N-TFA-N-methylaminomethyl-uridine.
Industrial Production Methods
Industrial production of 5-N-TFA-N-methylaminomethyl-uridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-N-TFA-N-methylaminomethyl-uridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaminomethyl group.
Reduction: Reduction reactions can also occur, especially at the uridine base.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylaminomethyl group can yield corresponding oxides, while substitution of the trifluoroacetyl group can result in various substituted derivatives .
科学的研究の応用
5-N-TFA-N-methylaminomethyl-uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
作用機序
The mechanism of action of 5-N-TFA-N-methylaminomethyl-uridine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA molecules. The trifluoroacetyl and methylaminomethyl groups can affect base pairing and the overall stability of the nucleic acid structure. This can lead to changes in the decoding properties of tRNA and impact protein synthesis .
類似化合物との比較
Similar Compounds
5-Methylaminomethyl-2-selenouridine (mnm5Se2U): This compound has a similar structure but contains a selenium atom instead of the trifluoroacetyl group.
5-Carboxymethylaminomethyl-2-selenouridine (cmnm5Se2U): Similar to mnm5Se2U but with a carboxymethyl group.
2-Selenouridine (Se2U): A simpler analog with a selenium atom.
Uniqueness
5-N-TFA-N-methylaminomethyl-uridine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical applications where other similar compounds may not be as effective .
特性
分子式 |
C13H16F3N3O7 |
|---|---|
分子量 |
383.28 g/mol |
IUPAC名 |
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7-,8-,10-/m1/s1 |
InChIキー |
CMGFNSOQJGRGFE-FDDDBJFASA-N |
異性体SMILES |
CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
正規SMILES |
CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


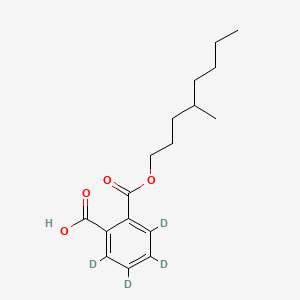
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)

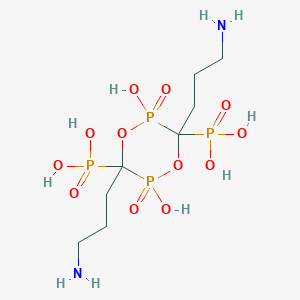
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
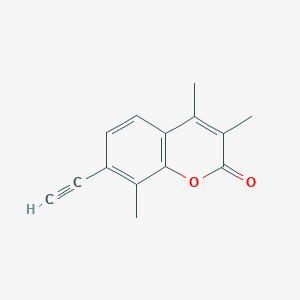

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
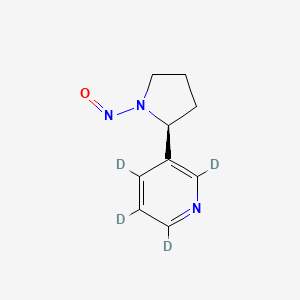
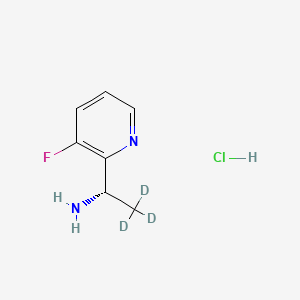
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
